molecular formula C3H5NS2 B147746 1,3-Dithiolan-2-imine CAS No. 4472-81-5

1,3-Dithiolan-2-imine

Cat. No. B147746
CAS RN: 4472-81-5
M. Wt: 119.21 g/mol
InChI Key: MQCJIZHQXNUAQQ-UHFFFAOYSA-N
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Description

1,3-Dithiolan-2-imine, also known as DITHIOLAN-2-IMINE, is a chemical compound with the molecular formula C3H5NS2 . It is also referred to by its CAS number 4472-81-5 .


Synthesis Analysis

The synthesis of 1,3-Dithiolan-2-imine derivatives has been studied extensively. For instance, several derivatives of d-mannitol were used in the Ritter reaction with adamantan-1-ol . The reaction with (2 S ,3 S ,4 S ,5 S )-2,3,4,5-tetraacetoxy-1,6- (cyanosulfanyl)hexane resulted in the exclusive isolation of 1,4-di (adamantan-yl) benzene . Another approach to the sulfur-containing mannitol derivative is the synthesis of 1,6-bisthiocyanate 7 from dioxepane dibromide 6 .


Molecular Structure Analysis

The molecular structure of 1,3-Dithiolan-2-imine is influenced by steric hindrances created by two benzoate groups, which strongly destabilize one of the isomers .


Chemical Reactions Analysis

1,3-Dithiolan-2-imine undergoes various chemical reactions. For example, S - (2-Thiocyanatopropyl) N -alkyl- N -methylcarbamothioates were synthesized from N -alkyl-1,3-oxathiolan-2-imines by reaction with potassium thiocyanate, and their reactions with alcohols under the Ritter conditions afforded 4-substituted N -alkyl-1,3-dithiolan-2-imines .

Scientific Research Applications

Synthesis and Catalysis

1,3-Dithiolan-2-imine has been explored in the context of catalysis and synthesis. One example is its use in the synthesis of 1,3-oxathiolane-2-thiones and 1,3-dithiolane-2-thiones using a bimetallic aluminum(salen) complex. This process demonstrates the compound's utility in producing cyclic di- and trithiocarbonates (Clegg, Harrington, North, & Villuendas, 2010).

Organic Chemistry and Peptide Synthesis

In organic chemistry, particularly in peptide synthesis, α-amino-1,3-dithianes, a derivative of 1,3-dithiolan-2-imine, have been synthesized via an asymmetric Umpolung reaction. This method is notable for its avoidance of traditional purification techniques, highlighting the compound's role in facilitating streamlined synthetic processes (Kattamuri, Ai, Pindi, Sun, Gu, Shi, & Li, 2011).

Ionic Liquids

A significant development is the design and synthesis of a new family of ionic liquids based on 2-iminium-1,3-dithiolane. This demonstrates the compound's versatility in forming ionic liquids, with a theoretical study supporting its applications in this area (Halimehjani, Shakourian-Fard, Farvardin, Raeesi, Hashemi, & Behzadi, 2014).

Chemoselectivity and Thioacetalization

In the field of chemoselectivity, 1,3-dithiolan-2-imine derivatives have been studied for their efficacy in thioacetalization reactions. This research reveals the potential of these compounds in specific chemical transformations, offering insights into their practical applications in organic synthesis (Liu, Liu, Yu, Ouyang, & Dong, 2004).

Heterocyclic Compound Synthesis

The synthesis and study of heterocyclic compounds containing the 1,2-dithiolane ring system, such as in peptide chemistry, further showcase the diverse applications of 1,3-dithiolan-2-imine. This includes the synthesis of chemotactic tripeptides and structural analysis of various derivatives (Morera, Lucente, Ortar, Nalli, Mazza, Gavuzzo, & Spisani, 2002).

Polymer Chemistry

1,3-Dithiolan-2-imine also finds application in polymer chemistry. For instance, it has been utilized in the creation of 'Quat-Primer' polymers with cationic and reactive groups, highlighting its role in the development of functional macromolecules (Goel, Beginn, Mourran, & Möller, 2008).

Dynamic Materials

In the context of smart materials, the reversible polymerization mediated by dynamic covalent disulfide bonds in 1,2-dithiolanes, closely related to 1,3-dithiolan-2-imine, offers potential for creating adaptable materials. This research area is significant for its implications in the design of intrinsically dynamic materials (Zhang, Qu, Feringa, & Tian, 2022).

Safety And Hazards

Safety measures for handling 1,3-Dithiolan-2-imine include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Thiosugars and their derivatives, such as thioalditols, are used in new drug design, because the replacement of the oxygen atom with sulfur imparts a number of unique properties to the carbohydrate molecule . The presence of a sulfur atom in the molecule slows down reactions of monosaccharides, which allows their use as inhibitors of enzymes such as glycosylases . This suggests potential future directions for the use of 1,3-Dithiolan-2-imine in drug design and enzyme inhibition.

properties

IUPAC Name

1,3-dithiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJIZHQXNUAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963273
Record name 1,3-Dithiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dithiolan-2-imine

CAS RN

4472-81-5
Record name 1,3-Dithiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
VA Shiryaev, AK Shiryaev - Russian Journal of Organic Chemistry, 2022 - Springer
Several derivatives of d-mannitol were used in the Ritter reaction with adamantan-1-ol. The reaction with (2S,3S,4S,5S)-2,3,4,5-tetraacetoxy-1,6-(cyanosulfanyl)hexane resulted in the …
Number of citations: 0 link.springer.com
VA Shiryaev, IA Borisova, AK Shiryaev - Russian Journal of Organic …, 2021 - Springer
S-(2-Thiocyanatopropyl) N-alkyl-N-methylcarbamothioates were synthesized from N-alkyl-1,3-oxathiolan-2-imines by reaction with potassium thiocyanate, and their reactions with …
Number of citations: 2 link.springer.com
AK Shiryaev - Russian journal of organic chemistry, 2003 - Springer
The procedure developed previously for the preparation of N-alkyl-1, 3-oxathiolan-2-imines is based on intramolecular stabilization of thionitrilium cation via reaction with the …
Number of citations: 2 link.springer.com
V Satheesh, SV Kumar, M Vijay, D Barik… - Asian Journal of …, 2018 - Wiley Online Library
Metal‐free regioselective [3+2]‐cycloaddition of 2‐aryl/alkylthiiranes with isothiocyanates, isoselenocyanates and carbodiimides is developed using BF 2 OTf⋅OEt 2 to produce 2‐imino…
Number of citations: 5 onlinelibrary.wiley.com
I Yavari, S Beheshti - Helvetica Chimica Acta, 2011 - Wiley Online Library
A one‐pot synthesis of 2‐imino‐4‐methylidene‐1,3‐dithiolanes via a three‐component reaction of propargyl bromide (=3‐bromoprop‐1‐yne), primary amines, and carbon disulfide (CS …
Number of citations: 11 onlinelibrary.wiley.com
G Bresciani, F Marchetti, G Ciancaleoni… - European Journal of …, 2021 - Wiley Online Library
A series of 4‐aryl‐2‐imino‐1,3‐dithiolanes was synthesized by means of a straightforward strategy starting from readily available precursors: reactions of dithiocarbamates and …
AK Salama - of, 2017 - researchgate.net
The aim of this study is to review the reports of pesticides have been detected in human breast milk in worldwide. Contamination levels of pesticides such as organochlorine pesticides (…
Number of citations: 7 www.researchgate.net
田口洋一, 渋谷勲, 須原康夫 - 日本化学会誌(化学と工業化学), 1989 - jstage.jst.go.jp
DMF 溶媒中でのチイランとイソチオシアン酸メチルとの反応は生成物として 1, 3-ジチオラン-2-イミン体 [1] および 1, 3-チアジアジン-2-チオン体 [2] を与えた. 触媒として第三級アミンを加えると [1] の…
Number of citations: 6 www.jstage.jst.go.jp

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